molecular formula C8H11NO B1198065 4-Amino-2,3-xylenol CAS No. 3096-69-3

4-Amino-2,3-xylenol

Cat. No. B1198065
CAS RN: 3096-69-3
M. Wt: 137.18 g/mol
InChI Key: UBKPLLYABUUFCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds structurally related to 4-Amino-2,3-xylenol involves intricate chemical processes. For example, 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was synthesized through a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone (Nayak et al., 2014). This method showcases the complexity and precision required in synthesizing amino-xylenol derivatives.

Molecular Structure Analysis

Molecular structure analysis is pivotal in understanding the properties and reactivity of a compound. For instance, FT-IR, NMR, and X-ray diffraction studies have been utilized to confirm the structure of related compounds, providing insights into their molecular geometry, bond lengths, angles, and overall conformation (Raju et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 4-Amino-2,3-xylenol derivatives highlight the compound's reactivity and potential for forming various chemical species. The study on the pyrolysis of 2,3- and 2,4-xylenol, for instance, sheds light on the thermal degradation pathways and the formation of different phenolic compounds, underlining the chemical behavior of xylenols under high-temperature conditions (Masuku, 1992).

Physical Properties Analysis

Physical properties such as solubility, melting point, and boiling point are crucial for determining the applicability of 4-Amino-2,3-xylenol in various fields. Although specific data on 4-Amino-2,3-xylenol was not found, related research provides valuable insights. For instance, the synthesis and physical examination of 2,4-xylenoxysilanes present an understanding of the physical characteristics of xylenol derivatives (Liu & Lin, 1966).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the practical applications of 4-Amino-2,3-xylenol. Studies like the potentiometric investigation of xylenol orange with alkaline earth and aluminum ions offer insights into the complex formation capabilities and the chemical behavior of xylenol derivatives (Gholivand et al., 1998).

Scientific Research Applications

  • Complex Formation with Metal Ions : Xylenol orange, a derivative of 4-Amino-2,3-xylenol, has been studied for its ability to bind to metal cations at both its amino and acidic groups. It forms complexes with alkaline earth ions and aluminum ions, acting as a chelating agent for further complexation with other cations (Gholivand, Bamdad, & Ghasemi, 1998).

  • Synthesis of 2-Amino Alcohols : Research on 4-(tert-Butyldimethylsiloxy)-2,6-xylyl isocyanide, derived from commercially available 3,5-xylenol (a related compound), highlights its use in the stereoselective synthesis of 2-amino alcohols, demonstrating the versatility of xylenol derivatives in organic synthesis (Murakami, Ito, & Ito, 1993).

  • Thermal Reactions in Pyrolysis : The pyrolysis of xylenol isomers, including 2,3-xylenol, has been investigated, revealing insights into their reactivity and the formation of various byproducts. These studies are significant for understanding the thermal degradation of compounds in coal and biomass pyrolysis tar (Masuku, 1992).

  • Role in Dye-Sensitized Solar Cells : Xylenol orange has been tested in dye-sensitized solar cells, indicating potential applications in renewable energy technologies. The study evaluated the efficiency and other characteristics of the dye in solar cell applications (Matsubara, Ichikawa, Aramaki, & Katagiri, 2005).

  • Purity and Isolation in Chemical Analysis : Techniques for obtaining high purity xylenol orange and isolating related compounds have been developed, important for analytical chemistry and industrial applications (Nakayama, Tachiyashiki, & Ishii, 1989).

properties

IUPAC Name

4-amino-2,3-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-5-6(2)8(10)4-3-7(5)9/h3-4,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKPLLYABUUFCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70184947
Record name 4-Amino-2,3-xylenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70184947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2,3-xylenol

CAS RN

3096-69-3
Record name 4-Amino-2,3-dimethylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3096-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2,3-xylenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003096693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3096-69-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143549
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Amino-2,3-xylenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70184947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-2,3-xylenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.497
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2,3-dimethyl-4-nitrophenol (2 g, 1.2 mmol) and Pd(C) (10%) (1.83 g) in EtOH (80 mL) was stirred at room temperature under H2 atmosphere for 5 hours. The crude mixture was then filtered using celite and washed with DCM. After evaporating the solvent, the title compound (1.60 g, 97%) was obtained as a brown powder. 1H-NMR (6, ppm, DMSO-d6): 1.94 (s, 3H, HMe), 2.01 (s, 3H, HMe), 4.06 (s, 2H, NH2), 6.32 (d, 1H, Harom 6, J6-5=8.1 Hz), 6.40 (d, 1H, Harom 5, J6-5=8.1 Hz), 6.61 (s, 1H, Harom 2), 8.10 (broad s, 1H, OH).
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(C)
Quantity
1.83 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2,3-xylenol
Reactant of Route 2
4-Amino-2,3-xylenol
Reactant of Route 3
4-Amino-2,3-xylenol
Reactant of Route 4
4-Amino-2,3-xylenol
Reactant of Route 5
Reactant of Route 5
4-Amino-2,3-xylenol
Reactant of Route 6
4-Amino-2,3-xylenol

Citations

For This Compound
23
Citations
M Dittrich, H Zettl… - Archiv der Pharmazie, 2010 - Wiley Online Library
Fatty acid mimetics such as pirinixic acid (PA) derivatives and 2‐(phenylthio)alkanoic acid derivatives are drug‐like small molecules with an interesting pharmacological profile. …
Number of citations: 1 onlinelibrary.wiley.com
D Wang, Z Liu, W Chen, X Lan, S Zhan, Y Sun… - Current Research in …, 2023 - Elsevier
Roasting plays important roles in shaping the volatile profile of oolong tea. In this study, the sensory attributes and volatile compositions of 153 roasted or unroasted oolong tea samples, …
Number of citations: 10 www.sciencedirect.com
Y Lu, XY Wei, JP Cao, P Li, FJ Liu, YP Zhao, X Fan… - Bioresource …, 2012 - Elsevier
Detailed compositional analysis of a bio-oil (BO) from pyrolysis of rice husk was carried out. The BO was extracted sequentially with n-hexane, CCl 4 , CS 2 , benzene and CH 2 Cl 2 . In …
Number of citations: 78 www.sciencedirect.com
K Sekar, R Hari, D Moorthy, R Hari… - Research Journal of …, 2023 - search.proquest.com
Plants provide an unlimited source of bioactive metabolites that have been utilized in the pharmaceutical industry as a source of diet and medication. Free radicals are known to be the …
Number of citations: 2 search.proquest.com
P Cetera, D Russo, L Milella, L Todaro - Industrial Crops and Products, 2019 - Elsevier
Nowadays, there is an increasing interest on thermo-treatment and its effects on wood structure and extraction processes, connected to the wood use for industrial application and for its …
Number of citations: 29 www.sciencedirect.com
P Rawat, V Chauhan, J Chaudhary… - Journal of Applied …, 2022 - journals.ansfoundation.org
Most bacteria are becoming resistant to almost all of the currently recommended drugs, leading to difficulty in their treatment. The present study focused on evaluating the therapeutic …
Number of citations: 8 journals.ansfoundation.org
A Zheng, K Zhao, Z Zhao, L Jiang, Z Huang… - waste and biomass …, 2017 - Springer
The high nitrogen content in wood waste containing urea formaldehyde from furniture industry hampers its utilization as a clean fuel. Herein, microwave-assisted organosolv …
Number of citations: 3 link.springer.com
AA Nancy, VP Rani, KS Priya - 2021 - academia.edu
The source of many plants (herbs and spices) can often be identified from the peak pattern of the chromatograms obtained directly from headspace analysis. Similarly, idiosyncratic …
Number of citations: 2 www.academia.edu
R Lou, S Wu, G Lv, D Guo - BioResources, 2010 - jtatm.textiles.ncsu.edu
A pyrolysis tube furnace system was designed to assess the impact of different components on pyrolysis characteristics under nitrogen atmosphere, and pyrolysis temperature (400 to …
Number of citations: 48 jtatm.textiles.ncsu.edu
G Rajagopal, A Nivetha, M Sundar, T Panneerselvam… - Heliyon, 2021 - cell.com
The synthesis of copper nanoparticles (CuNPs) using Wrightia tinctoria (Wt) R.Br extract is defined in this article as being convenient, environmentally friendly, and non-toxic. UV-visible …
Number of citations: 38 www.cell.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.